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Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzaldehyde

Cat. No.: B1281138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 2-Bromo-4-
nitrobenzaldehyde (C₇H₄BrNO₃), a key intermediate in the synthesis of complex organic

molecules for pharmaceuticals and agrochemicals.[1] This document details a prominent

synthetic pathway, providing comprehensive experimental protocols and quantitative data to

support research and development efforts.

Introduction and Discovery
2-Bromo-4-nitrobenzaldehyde is an aromatic aldehyde characterized by a bromine atom at

the 2-position and a nitro group at the 4-position of the benzene ring.[1] This substitution

pattern, featuring two electron-withdrawing groups, makes the compound a versatile reagent in

organic synthesis, particularly in the construction of biaryl compounds and quinoline

derivatives.[1] While the specific historical moment of its discovery is not prominently

documented in readily available literature, its use as a synthetic intermediate is well-

established. The primary and most detailed method for its preparation involves the oxidation of

2-bromo-4-nitrotoluene.

Synthetic Pathways
Several synthetic routes to 2-Bromo-4-nitrobenzaldehyde have been reported. The most

common methods include:
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Oxidation of 2-Bromo-4-nitrotoluene: This is a widely cited method involving the use of a

strong oxidizing agent, such as chromium(VI) oxide, in a mixture of acetic anhydride and

sulfuric acid.[1][2][3] This pathway proceeds through a diacetate intermediate which is

subsequently hydrolyzed to yield the final aldehyde.

Nitration of 2-Bromobenzaldehyde: This method introduces a nitro group onto the 2-

bromobenzaldehyde backbone using a mixture of concentrated nitric and sulfuric acids

under controlled temperature conditions.[1]

Bromination of 4-Nitrobenzaldehyde: This approach involves the bromination of 4-

nitrobenzaldehyde using reagents like bromine or N-bromosuccinimide (NBS), often

catalyzed by iron(III) bromide.[1]

This guide will focus on the detailed experimental protocol for the oxidation of 2-bromo-4-

nitrotoluene due to the availability of a comprehensive and replicable procedure.

Synthesis via Oxidation of 2-Bromo-4-nitrotoluene
The oxidation of the methyl group of 2-bromo-4-nitrotoluene to an aldehyde is a two-step

process. Initially, the methyl group is converted into a geminal diacetate. This intermediate is

then hydrolyzed under acidic conditions to afford the desired 2-bromo-4-nitrobenzaldehyde.
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Figure 1: Synthesis pathway from 2-Bromo-4-nitrotoluene.

Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and

properties of 2-Bromo-4-nitrobenzaldehyde.

Table 1: Physicochemical Properties

Property Value

Molecular Formula C₇H₄BrNO₃

Molecular Weight 230.02 g/mol [1][4]

CAS Number 5274-71-5[1][4][5][6][7]

Purity ≥97%[5]
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Table 2: Reagents for Oxidation of 2-Bromo-4-nitrotoluene (69.4 mmol scale)

Reagent
Molar Mass (
g/mol )

Amount (g) Volume (mL) Moles (mmol)

2-Bromo-1-

methyl-4-

nitrobenzene

216.03 15.0 - 69.4

Acetic Anhydride 102.09 - 105 1113

Peracetic Acid

(mixture)
- - 112 -

Concentrated

Sulfuric Acid
98.08 - 15 281

Chromium (VI)

Oxide
99.99 34.7 - 347

Table 3: Experimental Results and Characterization

Parameter Result

Yield

Crude Diacetate Intermediate 8.3 g

Final Product (2-Bromo-4-nitrobenzaldehyde) 1.41 g (9% overall yield)[2]

¹H NMR (400 MHz, CDCl₃)

δ 10.41 (s, 1H) Aldehyde proton

δ 8.51 (d, J = 2.0 Hz, 1H) Aromatic proton

δ 8.25 (dd, J = 8.4, 2.1 Hz, 1H) Aromatic proton

δ 8.06 (d, J = 8.6 Hz, 1H) Aromatic proton

Experimental Protocols
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The following is a detailed protocol for the synthesis of 2-Bromo-4-nitrobenzaldehyde from 2-

bromo-4-nitrotoluene.[2]

Formation of the Diacetate Intermediate
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-1-methyl-4-nitrobenzene

(15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL,

1,113 mmol).

Cooling and Acid Addition: Cool the reaction mixture in an ice-water bath. Slowly add

concentrated sulfuric acid (15 mL, 281 mmol) while maintaining the temperature.

Oxidant Addition: Add chromium (VI) oxide (34.7 g, 347 mmol) in portions, ensuring the

internal temperature is strictly controlled between 5-10 °C. A delayed exotherm may occur,

necessitating close monitoring. An ice-acetone bath may be required to prevent the

temperature from exceeding 10 °C.

Reaction: Stir the mixture continuously in the ice bath for 1.5 hours.

Quenching: Pour the reaction mixture into a 2 L conical flask containing a substantial amount

of ice. Add cold water to bring the total volume to approximately 1,500 mL.

Isolation and Washing: Collect the resulting precipitate by filtration through a Büchner funnel.

Wash the solid with cold water until the filtrate is nearly colorless.

Neutralization: Suspend the solid in 100 mL of cold 2% aqueous sodium carbonate solution

and stir thoroughly.

Final Isolation: Collect the solid again by filtration, wash with cold water, and partially dry on

the funnel to yield the crude diacetate intermediate (8.3 g).

Hydrolysis of the Diacetate Intermediate
Reaction Setup: Combine the crude diacetate intermediate (8.3 g) with ethanol (16 mL),

water (16 mL), and concentrated sulfuric acid (2.4 mL) in a round-bottom flask.

Reflux: Heat the mixture to reflux for 1 hour.
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Workup: After cooling to room temperature, transfer the mixture to a separatory funnel

containing 50 mL of saturated aqueous potassium carbonate solution.

Extraction: Extract the aqueous layer with ethyl acetate (4 x 50 mL).

Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over

anhydrous magnesium sulfate (MgSO₄).

Concentration: Filter the solution and concentrate the solvent under reduced pressure.

Purification: Purify the resulting solid by silica gel column chromatography, eluting with a

gradient of 5% to 15% ethyl acetate in hexanes. This affords 2-bromo-4-nitrobenzaldehyde
(1.41 g, 9% yield) as a colorless, fluffy solid.[2]
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Figure 2: Experimental workflow for the synthesis of 2-Bromo-4-nitrobenzaldehyde.
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Conclusion
The synthesis of 2-Bromo-4-nitrobenzaldehyde via the oxidation of 2-bromo-4-nitrotoluene is

a well-established, albeit multi-step, procedure. The protocol requires careful control of reaction

conditions, particularly temperature, to ensure the safe and successful formation of the product.

The detailed methodology and data presented in this guide serve as a valuable resource for

chemists engaged in the synthesis of this important chemical intermediate, facilitating its

application in pharmaceutical and materials science research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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